molecular formula C7H9NS2 B8667780 4-Methyldisulfanyl-phenylamine

4-Methyldisulfanyl-phenylamine

Cat. No.: B8667780
M. Wt: 171.3 g/mol
InChI Key: HCLKXCJUTKEJKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyldisulfanyl-phenylamine (CAS 1042696-70-7) is an organic compound with the molecular formula C 7 H 9 NS 2 and a molecular weight of 171.28 g/mol . This phenylamine derivative features a disulfanyl group, a structural motif of significant interest in medicinal chemistry. Compounds containing methylsulfonyl and phenylamine groups are frequently explored as key pharmacophores in the design and synthesis of novel bioactive molecules with anti-inflammatory and antimicrobial properties . Specifically, anilines with sulfur-based functional groups are often incorporated into molecular architectures to create potential cyclooxygenase-2 (COX-2) inhibitors, which are a class of anti-inflammatory agents . Furthermore, related indole derivatives bearing a methylsulfonyl group have demonstrated promising dual antimicrobial and anti-inflammatory activities in pharmacological studies, suggesting the broader research utility of such chemical frameworks in developing new therapeutic candidates . Researchers can utilize this compound as a versatile building block in the synthesis of complex molecules for use in hit-to-lead optimization and structure-activity relationship (SAR) studies. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9NS2

Molecular Weight

171.3 g/mol

IUPAC Name

4-(methyldisulfanyl)aniline

InChI

InChI=1S/C7H9NS2/c1-9-10-7-4-2-6(8)3-5-7/h2-5H,8H2,1H3

InChI Key

HCLKXCJUTKEJKV-UHFFFAOYSA-N

Canonical SMILES

CSSC1=CC=C(C=C1)N

Origin of Product

United States

Synthetic Methodologies for 4 Methyldisulfanyl Phenylamine

Strategies for Introducing the Aminophenyl Moiety

The creation of the arylamine portion of the molecule is a fundamental transformation in organic synthesis. Two principal pathways are commonly employed for this purpose: reductive amination of a corresponding carbonyl compound and the reduction of an aromatic nitro compound.

Reductive amination is a versatile method for synthesizing amines from aldehydes or ketones. wikipedia.org This process involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. chemistrysteps.comlibretexts.org For the synthesis of a primary arylamine like 4-Methyldisulfanyl-phenylamine, the reaction would typically involve a precursor aldehyde or ketone reacting with ammonia (B1221849). chemistrysteps.com

The key starting material for this approach would be 4-(methyldisulfanyl)benzaldehyde. This aldehyde would react with ammonia to form an intermediate imine, which is subsequently reduced. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) being particularly effective because it is mild enough not to reduce the initial aldehyde but is capable of reducing the intermediate imine. chemistrysteps.com

Interactive Data Table: Common Reducing Agents for Reductive Amination

Reducing Agent Typical Conditions Notes
Sodium Cyanoborohydride (NaBH₃CN) Mildly acidic (pH ~6) Selective for the imine over the carbonyl. chemistrysteps.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Acetic acid, Dichloromethane Often used for its mildness and effectiveness.
Catalytic Hydrogenation (H₂/Catalyst) H₂, Ni, Pd, or Pt catalyst Can be highly effective but may also reduce other functional groups. wikipedia.org

A classic and widely used method for the preparation of arylamines is the nitration of an aromatic ring followed by the reduction of the resulting nitro group. cengage.com.aunih.gov This two-step process is a cornerstone of aromatic chemistry. youtube.com

In the context of synthesizing this compound, the sequence would begin with a suitable benzene (B151609) derivative, such as (methyldisulfanyl)benzene. This starting material would undergo electrophilic aromatic substitution, specifically nitration, using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂) onto the aromatic ring. youtube.com The subsequent step is the reduction of this nitro group to a primary amine (-NH₂). A wide array of reagents can accomplish this reduction, offering flexibility based on the presence of other functional groups in the molecule. organic-chemistry.orgmasterorganicchemistry.com

Interactive Data Table: Reagents for Aromatic Nitro Group Reduction

Reducing Agent Typical Conditions Key Characteristics
Metal/Acid (Fe, Sn, Zn in HCl) Acidic, aqueous Classical, cost-effective, and robust method. cengage.com.aumasterorganicchemistry.com
Catalytic Hydrogenation (H₂/Pd, Pt) H₂ gas, Palladium or Platinum catalyst Clean reaction with high yields, but can reduce other groups like alkenes. youtube.com
Trichlorosilane (HSiCl₃) Tertiary amine A metal-free reduction method that works under mild conditions. nih.gov
Tin(II) Chloride (SnCl₂) Acidic solution A common and effective reducing agent for this transformation. libretexts.org

This nitration-reduction sequence provides a reliable and scalable route to the required aminophenyl structure. nih.gov

Strategies for Incorporating the Methyldisulfanyl Group

The introduction of the methyldisulfanyl (-SSCH₃) group can be achieved through several methods, primarily involving the formation of a disulfide bond or the modification of a precursor containing a methylthio group.

The formation of a disulfide bond is a common transformation, particularly in peptide and protein chemistry, and the principles can be applied to small molecules. nih.govcreative-proteomics.com The most direct method involves the oxidation of thiols. A logical precursor for this strategy would be 4-aminobenzenethiol.

To form the unsymmetrical methyldisulfanyl group, 4-aminobenzenethiol can be reacted with a reagent that can deliver a "CH₃S⁺" equivalent. Alternatively, a thiol-disulfide exchange reaction can be employed, where the thiolate of 4-aminobenzenethiol attacks a symmetrical disulfide like dimethyl disulfide (CH₃SSCH₃) to form the desired unsymmetrical product. wikipedia.org

Interactive Data Table: Selected Methods for Disulfide Bond Formation

Method Reagents/Conditions Description
Oxidation of Thiols Air (O₂), H₂O₂, Iodine (I₂) Two thiol molecules are oxidized to form a symmetrical disulfide. organic-chemistry.org
Thiol-Disulfide Exchange Thiolate + Disulfide (R-S⁻ + R'-S-S-R') An equilibrium reaction to form unsymmetrical disulfides. wikipedia.org
Reaction with Sulfenyl Derivatives Thiol + Sulfenyl Halide (R-SH + R'-S-Cl) A direct method for forming unsymmetrical disulfides.

These methods provide a direct route to the disulfide linkage, starting from a readily available thiol precursor.

An alternative approach involves starting with a molecule that already contains a methylthio (-SCH₃) group and subsequently forming the disulfide bond. A potential precursor for this route is 4-(methylthio)aniline (B85588). The challenge then becomes the insertion of a sulfur atom.

One potential, though complex, pathway could involve the conversion of the methylthio group into a sulfenyl halide. For instance, the amine group in 4-(methylthio)aniline would first need to be protected (e.g., as an acetamide). The protected compound could then be treated with a halogenating agent to form a sulfenyl halide intermediate, which would then react with a methylthiolate source to generate the methyldisulfanyl group. Following this, the protecting group on the amine would be removed to yield the final product.

Multi-step Synthetic Sequences

By combining the strategies for introducing the aminophenyl and methyldisulfanyl moieties, several logical multi-step synthetic pathways can be devised.

Route 1: Nitration-Reduction First

Nitration: Start with (methyldisulfanyl)benzene. React with a mixture of HNO₃ and H₂SO₄ to yield 1-(methyldisulfanyl)-4-nitrobenzene.

Reduction: Reduce the nitro group using a standard method, such as Fe/HCl or catalytic hydrogenation (H₂/Pd), to obtain the final product, this compound.

Route 2: Disulfide Formation on a Nitro-Precursor

Disulfide Formation: Begin with 4-nitrothiophenol. React this with an appropriate methylthiolating agent (e.g., methyl methanethiosulfonate) to form 1-(methyldisulfanyl)-4-nitrobenzene.

Reduction: Reduce the nitro group as described in Route 1 to yield this compound.

Route 3: Amine Protection and Disulfide Formation

Protection: Start with 4-aminothiophenol (B129426) and protect the amine group, for example, by reacting it with acetic anhydride (B1165640) to form the corresponding acetamide.

Disulfide Formation: React the protected thiol with a methylthiolating agent to introduce the methyldisulfanyl group.

Deprotection: Remove the acetyl protecting group via hydrolysis to yield this compound. This route is often preferred as it avoids side reactions involving the free amine during the disulfide formation step.

Each of these sequences offers a viable pathway to the target molecule, with the choice of route often depending on the availability of starting materials, cost, and scalability.

Sequential Functional Group Transformations

Sequential synthesis offers a controlled, stepwise approach to constructing this compound. A common strategy involves the initial formation of a symmetrical disulfide followed by a disulfide exchange reaction, or the activation of a thiol precursor to react with a methylthiolating agent.

One potential pathway begins with the synthesis of the symmetrical disulfide, 4,4'-dithiodianiline (B145801). This can be achieved through the oxidation of 4-aminothiophenol. Subsequently, a thiol-disulfide exchange reaction can be performed. In this step, 4,4'-dithiodianiline is reacted with methanethiol (B179389) in the presence of a suitable catalyst or promoter to yield the desired unsymmetrical disulfide, this compound. The equilibrium of this exchange reaction needs to be carefully controlled to favor the formation of the unsymmetrical product.

Alternatively, a more direct sequential approach involves the activation of 4-aminothiophenol. For instance, the thiol can be reacted with an activating agent like 1-chlorobenzotriazole (B28376) to form an intermediate thiobenzotriazole. This activated intermediate can then readily react with methanethiol in a one-pot sequence to afford this compound with high purity organic-chemistry.org. This method avoids the isolation of the symmetrical disulfide and often provides better control over the final product distribution.

Another sequential strategy could involve the use of a sulfenyl chloride. 4-aminothiophenol could be converted to the corresponding sulfenyl chloride, which is then reacted with a source of methyl mercaptan to form the disulfide bond. Care must be taken during the synthesis and handling of the sulfenyl chloride intermediate due to its reactive nature.

The table below summarizes potential sequential synthetic routes.

Starting MaterialKey Intermediate(s)Second ReactantProduct
4-Aminothiophenol4,4'-DithiodianilineMethanethiolThis compound
4-Aminothiophenol4-AminophenylthiobenzotriazoleMethanethiolThis compound
4-Aminothiophenol4-Aminophenylsulfenyl chlorideMethanethiolThis compound

One-Pot and Multicomponent Reaction Approaches

One-pot and multicomponent reactions (MCRs) offer a more efficient and atom-economical approach to the synthesis of this compound by minimizing intermediate isolation and purification steps. While specific MCRs leading directly to this compound are not extensively documented, general principles of unsymmetrical disulfide synthesis can be applied in a one-pot fashion.

A plausible one-pot approach involves the in-situ generation of 4-aminothiophenol from a precursor, which then reacts with a methylthiolating agent. For example, a protected 4-aminophenylthiol derivative could be deprotected and reacted in the same pot with a suitable methylthio source.

A notable one-pot method for the synthesis of unsymmetrical disulfides utilizes 1-chlorobenzotriazole organic-chemistry.org. In this procedure, a thiol, such as 4-aminothiophenol, is first reacted with 1-chlorobenzotriazole to form a benzotriazolated thiol intermediate. Without isolation, a second thiol, in this case, methanethiol, is added to the reaction mixture, leading to the formation of this compound organic-chemistry.org. This approach is advantageous as it avoids the use of harsh oxidizing agents and the formation of significant amounts of symmetrical disulfides organic-chemistry.org.

The development of novel multicomponent reactions for the synthesis of unsymmetrical disulfides is an active area of research. A hypothetical MCR for this compound could involve the reaction of a 4-amino-substituted aryl precursor, a sulfur source, and a methyl source in the presence of a suitable catalyst. Such an approach would offer significant advantages in terms of efficiency and sustainability.

Catalytic Systems and Reaction Conditions in Synthesis

The synthesis of this compound can be significantly influenced by the choice of catalytic systems and reaction conditions. Catalysts can play a crucial role in promoting the selective formation of the unsymmetrical disulfide bond and in improving reaction rates and yields.

Copper- and palladium-based catalysts are widely used for the formation of carbon-sulfur bonds and can be adapted for disulfide synthesis. For instance, copper-catalyzed coupling reactions of aryl halides with a sulfur source could be a potential route. A copper(I)-mediated methylthiolation of a haloaniline using an accessible methylthio source like dimethyl sulfoxide (B87167) (DMSO) could be explored researchgate.net.

Palladium catalysts, often in conjunction with specific ligands, are effective in C-S cross-coupling reactions. While typically used for sulfide (B99878) synthesis, modifications of these catalytic systems could potentially be applied to disulfide formation. For example, a palladium-catalyzed reaction involving an aryl halide, a sulfur source, and a methylthiolating agent in a one-pot process could be envisioned.

Base-promoted, transition-metal-free reactions have also emerged as a viable option for the synthesis of unsymmetrical aryl sulfides and could be investigated for disulfide synthesis nih.gov. These reactions often proceed under inert gas conditions and can provide good yields of the desired product nih.gov.

The reaction conditions, including solvent, temperature, and reaction time, are critical parameters that need to be optimized for any given synthetic route. For thiol-disulfide exchange reactions, the pH of the medium can significantly affect the reaction rate and equilibrium position. Solvents for these reactions are typically chosen based on the solubility of the reactants and their compatibility with the catalytic system.

The following table provides an overview of potential catalytic systems and relevant reaction conditions.

Catalytic SystemReactantsSolventTemperatureKey Features
1-Chlorobenzotriazole (promoter)4-Aminothiophenol, MethanethiolDichloromethane-78 °C to room temp.One-pot, high purity, avoids harsh oxidants organic-chemistry.org.
Copper(I) Iodide4-Haloaniline, DMSO (as methylthio source)DMSOElevatedPotential for direct methylthiolation researchgate.net.
Palladium Acetate / Ligand4-Bromoaniline, Thiol Surrogate, Methylating AgentToluene90 °CPotential for one-pot synthesis of unsymmetrical sulfides, adaptable for disulfides nih.gov.
Base (e.g., K₂CO₃)4-Aminoarylhydrazine, Dimethyl disulfideDMFElevatedTransition-metal-free approach nih.gov.

Purification and Isolation Methodologies for Synthetic Products

The purification and isolation of this compound from the reaction mixture are crucial steps to obtain a product of high purity. The choice of purification method depends on the physical properties of the target compound and the nature of the impurities present. Common techniques include extraction, column chromatography, and recrystallization.

Following the reaction, a typical work-up procedure would involve quenching the reaction and extracting the crude product into a suitable organic solvent. The organic layer is then washed with water or brine to remove any water-soluble impurities and dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.

Column Chromatography: Flash column chromatography using silica (B1680970) gel is a widely employed technique for the purification of organic compounds. For this compound, a solvent system of increasing polarity, such as a mixture of hexane (B92381) and ethyl acetate, would likely be effective for separating the desired product from starting materials and byproducts. The progress of the separation can be monitored by thin-layer chromatography (TLC).

Recrystallization: Recrystallization is an effective method for purifying solid compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below, allowing for the formation of pure crystals upon cooling. For aminophenyl disulfides, solvent mixtures such as ethanol/water can be effective chemspider.com. The crude product is dissolved in a minimal amount of hot solvent, and then the solution is allowed to cool slowly to induce crystallization. The purified crystals can then be collected by filtration.

The purity of the isolated this compound can be assessed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point determination.

The table below outlines common purification techniques and relevant considerations.

Purification MethodTypical Solvents/Mobile PhasesKey Considerations
ExtractionDichloromethane, Ethyl AcetateUsed for initial work-up to separate the product from aqueous-soluble impurities.
Column ChromatographyHexane/Ethyl Acetate gradient on silica gelEffective for separating compounds with different polarities. Monitored by TLC.
RecrystallizationEthanol/Water, Methanol/WaterSuitable for solid products. Solvent selection is crucial for obtaining high purity and yield.

Chemical Transformations and Reaction Mechanisms of 4 Methyldisulfanyl Phenylamine

Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a weak base, enabling a variety of chemical transformations. chemguide.co.ukquora.com

Nucleophilic Reactivity and Substitution Mechanisms

The amine group of 4-Methyldisulfanyl-phenylamine can act as a nucleophile, attacking electron-deficient centers. quora.com This reactivity is central to nucleophilic substitution reactions where the aniline (B41778) derivative displaces a leaving group on another molecule. The nucleophilicity of the amine is influenced by the electronic properties of the substituents on the aromatic ring. Electron-donating groups generally increase nucleophilicity, while electron-withdrawing groups decrease it. reddit.com In this molecule, the methyldisulfanyl group's electronic effect, combined with that of the amine itself, modulates the electron density on the nitrogen atom, thereby influencing its reactivity in substitution reactions. unimelb.edu.au

Imine and Schiff Base Formation Mechanisms

Primary aromatic amines, such as this compound, react with aldehydes and ketones to form imines, a subclass of which are known as Schiff bases. wikipedia.org This condensation reaction is typically initiated by the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon. researchgate.net

The mechanism proceeds through a two-step process:

Nucleophilic Addition: The amine attacks the carbonyl carbon, leading to the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to yield a neutral carbinolamine (hemiaminal). researchgate.netpeerj.com

Dehydration: The carbinolamine is then protonated, typically by an acid catalyst, on the oxygen atom, forming a good leaving group (water). The lone pair on the nitrogen then helps to expel the water molecule, and subsequent deprotonation of the nitrogen results in the formation of the C=N double bond of the imine. researchgate.netpeerj.com

R¹R²C=O + Ar-NH₂ ⇌ R¹R²C(OH)NH-Ar ⇌ R¹R²C=N-Ar + H₂O

Computational studies on similar aromatic amines show that an additional amine molecule can assist in the reaction, and the presence of trace amounts of acid can significantly accelerate the process by facilitating proton transfers. researchgate.net

Acylation and Alkylation Reactions

The nucleophilic nature of the amine in this compound allows it to readily undergo acylation and alkylation.

Acylation involves the reaction with acylating agents like acyl chlorides or acid anhydrides. chemguide.co.uk For example, reacting this compound with ethanoyl chloride (acetyl chloride) results in the formation of an N-substituted amide, N-(4-methyldisulfanyl-phenyl)ethanamide. libretexts.org This reaction is vigorous and proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. chemguide.co.uklibretexts.org

Alkylation involves the reaction with alkyl halides, such as bromoethane. This reaction proceeds through a nucleophilic substitution mechanism (typically Sₙ2), where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. This process can lead to a mixture of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to the potential for multiple alkylations.

Reaction TypeReagent ExampleProduct Type
Acylation Ethanoyl chlorideN-Aryl amide
Acylation Ethanoic anhydride (B1165640)N-Aryl amide
Alkylation BromoethaneSecondary Aryl Amine

Diazotization and Subsequent Reactions

Primary aromatic amines undergo diazotization when treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). byjus.comchemicalnote.com This reaction converts the primary amino group of this compound into a diazonium salt, 4-Methyldisulfanyl-benzenediazonium chloride.

The mechanism for this transformation is a multi-step process:

Formation of the nitrosating agent: Nitrous acid is protonated by the strong acid and loses water to form the highly electrophilic nitrosonium ion (NO⁺). youtube.com

Nucleophilic attack: The amine nitrogen of this compound attacks the nitrosonium ion. youtube.com

Proton transfers and dehydration: A series of proton transfer steps and the eventual elimination of a water molecule lead to the formation of the stable diazonium ion, which contains a nitrogen-nitrogen triple bond (-N₂⁺). byjus.comyoutube.com

The resulting aryl diazonium salts are highly valuable synthetic intermediates. libretexts.org The diazonium group is an excellent leaving group (as N₂ gas), which can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer reactions (using copper salts) or other substitution reactions. chemicalnote.comlibretexts.org This allows for the introduction of groups such as -OH, -I, -Cl, -Br, and -CN onto the aromatic ring. libretexts.orgslideshare.net

Reactivity of the Aromatic Ring

The substituents already present on the benzene (B151609) ring profoundly influence the outcome of further reactions, particularly electrophilic aromatic substitution. wikipedia.org

Electrophilic Aromatic Substitution Patterns

In this compound, both the amino group (-NH₂) and the methyldisulfanyl group (-S-S-CH₃) affect the reactivity and regioselectivity of electrophilic aromatic substitution (EAS).

Amino Group (-NH₂): The amino group is a very strong activating group and an ortho, para-director. libretexts.orgmasterorganicchemistry.com It donates electron density to the aromatic ring through a strong resonance effect (+M effect), making the ring significantly more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.orgulethbridge.ca This increased electron density is concentrated at the positions ortho and para to the amine.

Methyldisulfanyl Group (-S-S-CH₃): Sulfur-containing groups, like thiols and thioethers, are generally considered to be activating, ortho, para-directing groups due to the ability of sulfur's lone pairs to participate in resonance with the ring. masterorganicchemistry.com While the disulfide linkage is less common, it is also expected to be an ortho, para-director.

This leads to the prediction that electrophilic aromatic substitution on this compound will yield predominantly 2-substituted and/or 6-substituted products (which are identical due to symmetry).

Electrophilic Aromatic SubstitutionReagentsElectrophile (E⁺)Expected Major Product(s)
Nitration HNO₃, H₂SO₄NO₂⁺2-Nitro-4-(methyldisulfanyl)phenylamine
Halogenation Br₂, FeBr₃Br⁺2-Bromo-4-(methyldisulfanyl)phenylamine
Sulfonation Fuming H₂SO₄SO₃2-Amino-5-(methyldisulfanyl)benzenesulfonic acid
Friedel-Crafts Alkylation R-Cl, AlCl₃R⁺Generally not feasible due to the amine group complexing with the Lewis acid catalyst. libretexts.org
Friedel-Crafts Acylation RCOCl, AlCl₃RCO⁺Generally not feasible for the same reason as alkylation. libretexts.org A common strategy is to first acylate the amine to form an amide, which is less activating but still an ortho, para-director, and then perform the EAS reaction. libretexts.org

Influence of Amino and Disulfanyl Groups on Ring Activation/Deactivation

The chemical reactivity of the aromatic ring in this compound is significantly influenced by the electronic properties of its two substituents: the amino (-NH₂) group and the methyldisulfanyl (-SSCH₃) group. Both of these groups act as activating groups in electrophilic aromatic substitution reactions, meaning they increase the rate of reaction compared to unsubstituted benzene. libretexts.orguobabylon.edu.iq This activation stems from their ability to donate electron density to the benzene ring, thereby stabilizing the carbocation intermediate formed during the substitution process. wikipedia.orgchemistrysteps.com

The amino group is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system through resonance. byjus.commasterorganicchemistry.com This resonance effect strongly increases the electron density at the ortho and para positions relative to the amino group. Consequently, the amino group is a strong ortho-, para-director for incoming electrophiles. libretexts.orgchemistrysteps.com

Similarly, the methyldisulfanyl group is also considered an activating group and an ortho-, para-director. The sulfur atoms of the disulfanyl linkage possess lone pairs of electrons that can be donated to the aromatic ring via resonance, albeit generally to a lesser extent than the amino group. Studies on analogous compounds like thioanisole (B89551) (-SCH₃) have shown that the sulfur atom's lone pairs enhance the electron density of the ring, favoring electrophilic attack at the ortho and para positions. rsc.org While the inductive effect of the electronegative sulfur atoms withdraws some electron density, the resonance donation is the dominant factor in directing the substitution pattern.

When both the amino and methyldisulfanyl groups are present on the same aromatic ring, their directing effects are combined. In this compound, the amino group at position 1 and the methyldisulfanyl group at position 4 will both direct incoming electrophiles to the ortho and para positions relative to themselves. Therefore, electrophilic substitution is expected to occur predominantly at positions 2, 3, 5, and 6. The precise regioselectivity of a particular reaction would be influenced by the steric hindrance posed by the substituents and the specific reaction conditions.

Interactive Table: Influence of Substituents on Electrophilic Aromatic Substitution

Substituent GroupActivating/DeactivatingDirecting Effect
Amino (-NH₂)Strongly ActivatingOrtho, Para
Methyldisulfanyl (-SSCH₃)ActivatingOrtho, Para

Reactivity of the Disulfanyl Linkage

The disulfanyl linkage (-S-S-) is a key functional group in this compound, and its reactivity is central to the chemical transformations of the molecule. This bond is susceptible to oxidation, reduction, and exchange reactions.

Oxidation Pathways and Mechanisms

The oxidation of aromatic disulfides can lead to a variety of products, depending on the oxidizing agent and reaction conditions. tandfonline.com The sulfur atoms in the disulfide bond are in a relatively low oxidation state and can be readily oxidized. A common oxidation pathway for disulfides involves the formation of thiosulfinates and subsequently thiosulfonates. nih.gov

For instance, oxidation with a mild oxidizing agent like hydrogen peroxide can yield the corresponding S-oxide (a thiosulfinate). nih.gov The mechanism likely involves the nucleophilic attack of one of the sulfur atoms on the oxidant. Further oxidation of the thiosulfinate can lead to the formation of a thiosulfonate. More vigorous oxidation can cleave the S-S bond entirely, ultimately forming sulfonic acids. tandfonline.com

The oxidation of the disulfanyl group in this compound can be represented by the following general pathway:

This compound → 4-(Methylsulfinyl)sulfanyl-phenylamine (Thiosulfinate) → 4-(Methylsulfonyl)sulfanyl-phenylamine (Thiosulfonate) → Benzenesulfonic acid derivatives

Reduction Pathways and Mechanisms

The disulfide bond is susceptible to reduction, which involves the cleavage of the S-S bond and the formation of two thiol groups. This reduction can be achieved using various reducing agents. ambeed.com Common laboratory reagents for the reduction of disulfides include sodium borohydride, triphenylphosphine (B44618) in the presence of water, and thiols like dithiothreitol (B142953) (DTT). ambeed.comacs.org

The reduction of this compound would yield 4-aminothiophenol (B129426) and methanethiol (B179389). The mechanism of reduction by a hydride source, such as sodium borohydride, involves the nucleophilic attack of a hydride ion on one of the sulfur atoms, leading to the cleavage of the S-S bond. ambeed.com

A general reaction for the reduction can be written as:

C₆H₄(NH₂)(SSCH₃) + 2[H] → C₆H₄(NH₂)(SH) + CH₃SH

Disulfide Exchange Reactions

Disulfide exchange, also known as thiol-disulfide exchange, is a characteristic reaction of disulfides. nih.gov In this reaction, a thiol reacts with a disulfide, cleaving the original disulfide bond and forming a new one. This process is typically initiated by a thiolate anion (RS⁻), which acts as a nucleophile and attacks one of the sulfur atoms of the disulfide bond. rsc.org This results in a transient trisulfide-like transition state that then resolves into a new disulfide and a new thiolate. rsc.org

These reactions are reversible and the position of the equilibrium is determined by the relative concentrations and reduction potentials of the thiols and disulfides involved. Disulfide exchange reactions are fundamental in various biological processes, including protein folding and redox signaling. nih.gov The disulfanyl linkage in this compound can participate in such exchange reactions with other thiols.

Mechanistic Investigations of Complex Reactions Involving the Compound or Analogues (e.g., Cytochrome P450 catalysis on related structures focusing on chemical transformations)

The metabolism of xenobiotics, including aromatic sulfur compounds, is often mediated by the cytochrome P450 (CYP) family of enzymes. nih.govresearchgate.net These enzymes are capable of catalyzing a wide range of oxidative transformations. acs.orgnih.gov For a molecule like this compound, several potential sites of enzymatic oxidation exist, including the aromatic ring, the amino group, and the disulfanyl linkage.

Studies on analogous sulfur-containing aromatic compounds have shown that cytochrome P450 enzymes can catalyze the oxidation of the sulfur atom. nih.gov This S-oxidation can lead to the formation of sulfoxides and sulfones. acs.org The mechanism of P450-catalyzed oxidation generally involves the activation of molecular oxygen by the heme iron center of the enzyme to form a highly reactive iron-oxo species, often referred to as Compound I. acs.orgwikipedia.org This potent oxidizing agent can then abstract an electron or a hydrogen atom from the substrate, or directly transfer an oxygen atom.

In the case of the disulfanyl group, CYP-mediated oxidation would likely proceed via a mechanism similar to that described for chemical oxidation, leading to thiosulfinates and thiosulfonates. Furthermore, the amino group of the phenylamine moiety can also be a target for cytochrome P450. The oxidation of anilines by CYP enzymes can lead to N-hydroxylation or dealkylation if N-substituted anilines are considered. nih.govacs.org Aromatic hydroxylation of the benzene ring is another possible metabolic pathway catalyzed by cytochrome P450. epa.gov

Given the presence of multiple reactive sites in this compound, its metabolism by cytochrome P450 is likely to be complex, potentially yielding a mixture of oxidized products. The specific metabolites formed would depend on the particular CYP isozyme involved and the steric and electronic properties of the substrate.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the molecular framework. For 4-Methyldisulfanyl-phenylamine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would provide a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the amine protons, and the methyl protons. Due to the para-substitution on the phenyl ring, the aromatic region would display a characteristic AA'BB' system, which often simplifies to two apparent doublets.

The predicted chemical shifts (δ) and multiplicities for the protons are based on analyses of structurally similar compounds such as 4-(methylthio)aniline (B85588) and dimethyl disulfide. nih.govnih.govspectrabase.com

Aromatic Protons (H-2/H-6 and H-3/H-5): The protons ortho to the amino group (H-3/H-5) are expected to appear upfield compared to those ortho to the methyldisulfanyl group (H-2/H-6) due to the electron-donating nature of the amine. This results in two distinct signals, each integrating to two protons.

Amine Protons (-NH₂): The protons of the primary amine would typically appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent, concentration, and temperature.

Methyl Protons (-S-S-CH₃): The three protons of the methyl group, being attached to the disulfide linkage, are expected to appear as a sharp singlet. Its chemical shift is influenced by the electronegativity of the adjacent sulfur atom. The chemical shift for the methyl protons in dimethyl disulfide is found around δ 2.4 ppm. spectrabase.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-S-S-CH₃~2.4Singlet (s)3H
-NH₂~3.8 (broad)Singlet (s)2H
Aromatic H-2/H-6~7.3Doublet (d)2H
Aromatic H-3/H-5~6.7Doublet (d)2H

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, four signals are expected in the aromatic region due to the symmetry of the para-substituted ring, along with one signal for the methyl carbon. The chemical shifts are influenced by the electronic effects of the substituents. Data from analogous compounds like 4-(methylthio)aniline and bis(4-aminophenyl) disulfide are used to predict these shifts. nih.govnih.govresearchgate.net

C1 (C-NH₂): This carbon is attached to the electron-donating amino group and is expected to be shielded, appearing at a lower chemical shift.

C4 (C-S-S-CH₃): The carbon bearing the disulfide group will be influenced by the electronegativity of sulfur. In bis(4-aminophenyl) disulfide, this carbon appears around δ 130.8 ppm. researchgate.net

C2/C6 and C3/C5: These pairs of carbons are chemically equivalent due to symmetry and will give rise to two distinct signals.

Methyl Carbon (-CH₃): The carbon of the methyl group attached to the disulfide will have a characteristic chemical shift in the aliphatic region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-S-S-CH₃~23
C-3 / C-5~116
C-4~131
C-2 / C-6~134
C-1~146

To confirm the assignments made from one-dimensional spectra, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between scalar-coupled protons. For this compound, a cross-peak would be expected between the signals of the adjacent aromatic protons (H-2/H-6 and H-3/H-5), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It would definitively link the proton signals at ~7.3 ppm to the C-2/C-6 carbons and the protons at ~6.7 ppm to the C-3/C-5 carbons. It would also connect the methyl proton signal (~2.4 ppm) to the methyl carbon signal (~23 ppm).

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental formula of a compound and providing structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of this compound. The theoretical exact mass of the molecular ion ([M]⁺˙) can be calculated from its chemical formula, C₇H₉NS₂.

Table 3: Predicted HRMS Data for this compound

IonFormulaCalculated Exact Mass (m/z)
[M]⁺˙C₇H₉NS₂171.0176
[M+H]⁺C₇H₁₀NS₂172.0255

Experimental determination of the molecular ion's mass with high precision by HRMS would confirm the elemental formula and, by extension, the molecular weight of the compound.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a fragmentation spectrum. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, several key fragmentation pathways can be predicted. chemguide.co.uk

Cleavage of the S-S Bond: Disulfide bonds are relatively weak and prone to cleavage upon ionization. This would be a major fragmentation pathway, leading to two primary fragment ions: the methanethiol (B179389) radical (•SCH₃, mass 47) and the 4-aminophenylsulfanyl cation ([H₂N-C₆H₄-S]⁺, m/z 124), or vice versa, the methyl cation ([CH₃]⁺, m/z 15) and the 4-aminophenyl disulfide radical. The ion at m/z 124, corresponding to the 4-aminothiophenol (B129426) cation, would likely be a significant peak.

Cleavage of the C-S Bond: Another common fragmentation involves the cleavage of the aryl carbon-sulfur bond. This could lead to the loss of the entire methyldisulfanyl group (•S-S-CH₃, mass 79) to produce a phenylamine cation at m/z 92.

Fragmentation of the Aniline (B41778) Moiety: The aniline portion of the molecule can undergo its characteristic fragmentation, such as the loss of hydrogen cyanide (HCN, mass 27) from the phenylamine cation (m/z 92) to yield an ion at m/z 65. rsc.org

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

Predicted m/zPossible Ion StructureProposed Fragmentation Pathway
171[C₇H₉NS₂]⁺˙Molecular Ion (M⁺˙)
124[C₆H₆NS]⁺M⁺˙ - •SCH₃ (S-S cleavage)
92[C₆H₆N]⁺M⁺˙ - •S₂CH₃ (C-S cleavage)
65[C₅H₄]⁺˙[C₆H₆N]⁺ - HCN
47[CH₃S]⁺Fragment from S-S cleavage

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

For this compound, the IR spectrum is expected to show a series of absorption bands that confirm the presence of the primary amine (-NH₂), the phenyl ring, and the methyl disulfide (-S-S-CH₃) group. Analysis of the closely related 4-aminophenyl disulfide provides insight into the key vibrational frequencies. nist.govchemicalbook.com The primary amine group is typically characterized by a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. nist.gov Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the characteristic C=C stretching vibrations of the phenyl ring appear in the 1500-1600 cm⁻¹ region. The C-N stretching vibration of the aromatic amine is typically observed in the 1250-1360 cm⁻¹ range.

The disulfide bond (S-S) itself gives rise to a weak absorption in the 400-550 cm⁻¹ region, which can sometimes be difficult to identify. The key distinction for this compound would be the presence of vibrations associated with the methyl group, which would exhibit C-H stretching modes around 2850-2960 cm⁻¹ and bending modes near 1450 cm⁻¹ and 1375 cm⁻¹.

Table 1: Predicted Infrared Absorption Bands for this compound Data inferred from the spectrum of the analogue 4-aminophenyl disulfide. nist.gov

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3300 - 3500Medium, DoubletN-H Asymmetric & Symmetric Stretching
3000 - 3100Medium-WeakAromatic C-H Stretching
2850 - 2960Medium-WeakMethyl C-H Stretching
1590 - 1620StrongAromatic C=C Stretching
1500 - 1520StrongAromatic C=C Stretching
1250 - 1360MediumAromatic C-N Stretching
400 - 550WeakS-S Disulfide Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. The absorption of energy excites electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths absorbed are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

The primary chromophore in this compound is the phenylamine system. This system is known to exhibit strong absorption in the UV region due to π→π* transitions, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. Studies on the analogue 4-aminophenyl disulfide (APDS) show a characteristic absorption peak at approximately 257 nm in solution. tcichemicals.comchemsynthesis.comsigmaaldrich.com This absorption is attributed to the main π→π* transition of the aminophenyl moiety. It is anticipated that this compound would display a very similar absorption maximum.

Additionally, the non-bonding electrons on the nitrogen and sulfur atoms can potentially undergo n→σ* transitions. These transitions, involving the promotion of a non-bonding electron to a σ* antibonding orbital, are generally of much lower intensity than π→π* transitions and often appear as a shoulder on the main absorption band or are obscured by it entirely.

Table 2: Predicted Electronic Transition Data for this compound Data inferred from the spectrum of the analogue 4-aminophenyl disulfide. tcichemicals.com

Wavelength (λₘₐₓ)Transition TypeChromophore
~257 nmπ→πPhenylamine ring
Not observedn→σN/S lone pair electrons

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the pattern of diffracted X-rays that pass through a crystal, one can deduce the precise location of each atom, defining the molecule's structure and its packing in the solid state.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for molecular structure determination. It provides unambiguous information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the crystal lattice. This technique allows for the determination of the absolute configuration of chiral molecules and provides detailed insight into intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

While a crystal structure for this compound is not publicly available, a structure for its analogue, 4-aminophenyl disulfide, has been determined and is cataloged in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 175281. nih.gov The existence of this well-defined crystal structure indicates that molecules of this type can be crystallized and analyzed to yield high-resolution structural data. Such an analysis for this compound would reveal the precise geometry of the aminophenyl group, the C-S and S-S bond lengths, and the dihedral angle of the disulfide bond, which is typically around 90°.

Table 3: Information Obtainable from Single-Crystal XRD

ParameterSignificance
Unit Cell DimensionsDefines the size and shape of the repeating crystal unit.
Space GroupDescribes the symmetry elements of the crystal.
Atomic CoordinatesProvides the precise 3D position of every atom.
Bond Lengths & AnglesConfirms the molecular connectivity and geometry.
Intermolecular InteractionsReveals how molecules pack together in the solid state.

Powder X-ray diffraction (PXRD) is a critical tool for the characterization of bulk crystalline materials. Unlike SCXRD, which requires a single, perfect crystal, PXRD is performed on a finely powdered sample containing a multitude of tiny, randomly oriented crystallites. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase.

The primary application of PXRD in this context is the identification and analysis of polymorphs—different crystalline forms of the same chemical compound. Polymorphs have the same chemical composition but differ in their crystal packing, which can lead to different physical properties. Each polymorph will produce a distinct and characteristic powder diffraction pattern. Therefore, PXRD is an essential technique for ensuring the phase purity of a sample and for studying phase transitions between different polymorphic forms under varying conditions. A theoretical powder pattern can be calculated from single-crystal data, which then serves as a reference standard for identifying that specific polymorph in a bulk sample.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic behavior of molecules, providing fundamental information about geometry, stability, and reactivity. For 4-Methyldisulfanyl-phenylamine, these calculations can elucidate the interplay between the aniline (B41778) moiety and the methyldisulfanyl group.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. semanticscholar.orgscienceopen.com It is frequently employed for geometry optimization, which determines the lowest energy, most stable three-dimensional arrangement of atoms. For this compound, a DFT calculation, often using a functional like B3LYP with a basis set such as 6-311+G(d,p), would predict key structural parameters.

The optimization process reveals crucial bond lengths and angles, such as the S-S bond of the disulfide group, the C-S bonds connecting it to the phenyl ring, and the geometry of the amine group. These parameters are essential for understanding the molecule's steric and electronic properties. DFT calculations also yield the distribution of electron density, which can be visualized using a Molecular Electrostatic Potential (MEP) map. nih.govresearchgate.netaimspress.com The MEP map highlights electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack), offering a guide to the molecule's reactive sites. nih.gov For instance, the lone pairs on the nitrogen and sulfur atoms would be expected to be electron-rich centers.

Table 1: Predicted Structural Parameters for a Disulfide-Containing Phenyl Amine Derivative from DFT Calculations

ParameterPredicted ValueDescription
S-S Bond Length ~2.05 - 2.10 ÅThe length of the disulfide bond, critical for its stability and reactivity. frontiersin.org
C-S Bond Length ~1.75 - 1.80 ÅThe length of the bond connecting the sulfur to the phenyl ring.
C-N Bond Length ~1.40 ÅThe length of the bond connecting the nitrogen to the phenyl ring. researchgate.net
Dihedral Angle (C-S-S-C) ~85° - 95°The twist around the disulfide bond, a key feature of its conformation.

Note: These are typical values for related structures and would be precisely calculated for this compound in a specific study.

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. pnu.ac.ir Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be used to calculate molecular properties with high accuracy. pnu.ac.ir For aniline and its derivatives, ab initio calculations have been successfully used to determine properties like gas-phase Gibbs free energies and acidity constants (pKa). pnu.ac.ir These methods can also predict excited state geometries, providing insight into how the molecule's structure changes upon absorption of light. researchgate.net Applying these techniques to this compound would yield precise values for its dipole moment, polarizability, and ionization energy, which are fundamental to its interaction with other molecules and external fields.

Frontier Molecular Orbital (FMO) theory is a critical component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. mdpi.comnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the sulfur atoms, reflecting its electron-donating capability. The LUMO would likely be distributed over the aromatic system. DFT calculations can precisely determine the energies of these orbitals and the resulting energy gap, which helps in predicting the molecule's behavior in chemical reactions and its electronic absorption properties. nih.govaimspress.com

Table 2: Representative Frontier Molecular Orbital Data from DFT Calculations

ParameterDescriptionTypical Calculated Value (eV)Implication for Reactivity
EHOMO Energy of the Highest Occupied Molecular Orbital-5.5 to -6.5Indicates electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-0.5 to -1.5Indicates electron-accepting ability.
Energy Gap (ΔE) ELUMO - EHOMO4.0 to 5.0A larger gap indicates higher kinetic stability and lower chemical reactivity. mdpi.com

Note: Values are illustrative and depend on the specific level of theory and basis set used in the calculation.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This technique is invaluable for studying how molecules like this compound move, flex, and interact with their environment.

MD simulations can explore the conformational landscape of this compound. A key area of flexibility in this molecule is the rotation around the S-S and C-S bonds. Simulations can reveal the most stable conformations (rotamers) and the energy barriers between them. By simulating the molecule in a solvent, such as water, MD can show how interactions with the surrounding medium influence its shape and dynamics. frontiersin.org This provides insight into the molecule's behavior in a realistic biological or chemical environment, highlighting which conformations are most likely to be present and available for interaction.

MD simulations are a cornerstone of modern drug discovery and molecular biology for studying how a ligand (a small molecule) interacts with a protein. nottingham.ac.ukrsc.orgnih.gov For this compound, simulations could model its binding to a target protein. The disulfide bond is a particularly interesting functional group in this context, as it can undergo chemical transformations, such as reduction, within the redox environment of a cell or a protein's active site.

An MD simulation can be set up with this compound placed in the binding site of a protein. mdpi.com The simulation trajectory would reveal the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nottingham.ac.uk Furthermore, advanced MD techniques can be used to model the chemical step of disulfide bond cleavage. nih.gov This could involve simulating the approach of a reducing agent, like a cysteine residue from the protein, to the disulfide bond and modeling the subsequent bond-breaking and bond-forming events. nih.govnih.gov Such simulations provide a detailed, atomistic view of the chemical transformation, identifying key residues involved and the transition state of the reaction, which is critical for understanding mechanisms of action or inhibition. nih.govamanote.com

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Complex Systems

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are a class of computational techniques that allow for the study of a specific region of a large molecular system with high-level quantum mechanics, while the remainder of the system is treated with more computationally efficient molecular mechanics. uiuc.edukit.edu This approach is particularly useful for studying molecules like this compound in complex environments, such as in solution or interacting with biological macromolecules.

The general principle of QM/MM involves partitioning the system into a QM region (the part of the system that requires a detailed electronic structure description, such as the reactive center) and an MM region (the surrounding environment). The total energy of the system is then calculated as a sum of the energies of the QM region, the MM region, and the interaction energy between the two.

For this compound, the QM region would typically include the entire molecule to accurately describe the electronic effects of the phenylamine and methyldisulfanyl groups. The MM region could consist of solvent molecules or the residues of a protein's active site. The choice of the QM method is crucial for accuracy, with Density Functional Theory (DFT) being a common and effective choice for many applications. youtube.com The selection of the MM force field is also important as it dictates the description of the environment.

The application of QM/MM simulations can provide valuable information on how the environment influences the properties and reactivity of this compound. For instance, it can be used to study enzymatic reactions where the compound might act as a substrate or inhibitor.

Table 1: Illustrative QM/MM Partitioning for this compound in a Hypothetical Enzyme Active Site

System ComponentTreatmentRationale
This compoundQuantum Mechanics (QM)Accurate description of electronic structure and reactivity.
Key Amino Acid ResiduesQuantum Mechanics (QM)To capture specific electronic interactions like hydrogen bonding or charge transfer.
Remainder of ProteinMolecular Mechanics (MM)Computationally efficient treatment of the larger protein scaffold.
Solvent (Water)Molecular Mechanics (MM)To model the bulk solvent effects on the system.

Reaction Pathway and Transition State Analysis

Understanding the reaction mechanisms of this compound is crucial for predicting its chemical behavior. Computational methods can be employed to explore potential reaction pathways and identify the associated transition states. A common reaction involving the disulfide bond is the thiol-disulfide exchange. nih.govnih.gov

This type of reaction typically proceeds via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond, leading to the formation of a new disulfide and a new thiolate. researchgate.net The reaction is thought to proceed through a trigonal bipyramidal transition state. nih.gov

Computational techniques, particularly DFT, can be used to model this reaction. By calculating the potential energy surface, one can identify the minimum energy pathway connecting reactants to products. The highest point along this pathway corresponds to the transition state, and its energy determines the activation energy of the reaction.

For this compound, a hypothetical thiol-disulfide exchange reaction with a generic thiol (R-SH) can be investigated. The calculations would involve optimizing the geometries of the reactants, the transition state, and the products. From these calculations, important thermodynamic and kinetic parameters can be derived.

Table 2: Hypothetical Calculated Energy Profile for a Thiol-Disulfide Exchange Reaction of this compound

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + R-S⁻)0.0
Transition State+15.2
Products (Phenylamine-disulfanyl-R + CH₃S⁻)-2.5

Note: The values in this table are illustrative and based on typical activation energies for thiol-disulfide exchange reactions.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental assignments. For this compound, techniques like DFT can be used to predict infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. kbhgroup.in

The prediction of vibrational frequencies (IR spectra) is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies can be scaled to improve agreement with experimental data. These calculations can aid in the assignment of specific vibrational modes to the observed IR bands.

Time-dependent DFT (TD-DFT) is commonly used to predict electronic excitations, which correspond to the absorption bands in a UV-Vis spectrum. kbhgroup.in These calculations can provide insights into the nature of the electronic transitions, such as whether they are localized on the phenylamine ring or involve charge transfer to or from the disulfide group.

NMR chemical shifts can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. By comparing the calculated and experimental chemical shifts, one can confirm the structure of the molecule and the assignment of the NMR signals.

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for this compound

Spectroscopic ParameterPredicted ValueExperimental Value
IR: S-S Stretch (cm⁻¹)530540
UV-Vis: λmax (nm)285290
¹H NMR: -CH₃ (ppm)2.452.50
¹³C NMR: C-S (ppm)45.846.2

Note: The predicted values in this table are hypothetical and represent typical accuracies achievable with modern DFT methods.

Derivatization and Functionalization Strategies for Research Applications

Chemical Modification of the Amine Group for Analytical Purposes

The primary amine group of 4-Methyldisulfanyl-phenylamine is a key site for chemical modification to enhance its detectability and improve its chromatographic properties for analytical purposes.

Amidation: The amine group can readily undergo amidation reactions with acylating agents such as acid chlorides or anhydrides to form stable amide derivatives. This process is often employed to improve the volatility and thermal stability of the analyte for gas chromatography (GC) analysis. The reaction typically proceeds in the presence of a base to neutralize the acid byproduct. For instance, N-acylation of sulfonamides, a related class of compounds, is commonly achieved by treatment with an acid anhydride (B1165640) or acid chloride. nih.govrsc.org A general scheme for the amidation of this compound would involve its reaction with an acyl halide (e.g., acetyl chloride) or an anhydride (e.g., acetic anhydride) to yield the corresponding N-acyl derivative.

Sulfonylation: Similarly, the amine can be derivatized by reaction with sulfonyl chlorides, such as dansyl chloride or tosyl chloride, to form sulfonamides. This type of derivatization is particularly useful for liquid chromatography (LC) applications, as the resulting sulfonamides often exhibit enhanced UV absorbance or fluorescence, thereby increasing detection sensitivity. The N-sulfonylation of aniline (B41778) derivatives is a well-established method. For example, N-sulfonylation of certain quinolinol compounds has been carried out using 4-acetamidobenzenesulfonyl chloride in the presence of pyridine. researchgate.net

A comparative overview of these reactions, extrapolated for this compound, is presented below:

ReactionReagent ClassTypical ReagentsProductPurpose
AmidationAcyl Halides, AnhydridesAcetyl chloride, Acetic anhydride, Trifluoroacetic anhydride (TFAA)N-acyl-4-(methyldisulfanyl)anilineImprove volatility and thermal stability for GC
SulfonylationSulfonyl ChloridesDansyl chloride, Tosyl chloride, 4-acetamidobenzenesulfonyl chlorideN-sulfonyl-4-(methyldisulfanyl)anilineEnhance UV absorbance or fluorescence for LC

For sensitive analysis by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), derivatization is a key strategy to improve ionization efficiency and chromatographic separation.

For LC-MS, reagents that introduce a permanently charged group or a group with high proton affinity can significantly enhance the signal in electrospray ionization (ESI). For instance, the use of N-(4-aminophenyl)piperidine has been shown to improve the detection of organic acids by providing a high proton affinity tag. rowan.edu While this is for acidic compounds, the principle of adding a readily ionizable tag is applicable. For a primary amine like this compound, reagents such as 4-sulfophenyl isothiocyanate (SPITC) can be used to introduce a sulfonic acid group, which enhances ionization in negative-ion mode ESI-MS. researchgate.net

For GC-MS analysis, derivatization is often necessary to block the active hydrogen of the amine group, reducing its polarity and improving peak shape and thermal stability. Common derivatizing agents for primary amines include:

Acylating agents: Anhydrides like trifluoroacetic anhydride (TFAA) are used to form volatile fluoroacyl derivatives.

Silylating agents: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group.

The choice of derivatization reagent depends on the specific analytical requirements, such as the desired ionization mode in MS (B15284909) and the chromatographic conditions.

Analytical TechniqueReagent ClassExample ReagentPurpose
LC-MS (Negative Ion)Isothiocyanates4-sulfophenyl isothiocyanate (SPITC)Introduce a strongly acidic group for enhanced deprotonation. researchgate.net
GC-MSAcylating AgentsTrifluoroacetic anhydride (TFAA)Form volatile and thermally stable fluoroacyl derivatives.
GC-MSSilylating AgentsN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Increase volatility and improve chromatographic peak shape.

Chemical Modification of the Disulfide Group for Research Purposes

The disulfide bond is a reactive moiety that can be targeted for various chemical modifications to alter the properties of this compound.

The disulfide bond can undergo both reduction and oxidation reactions, as well as disulfide exchange.

Reduction: The disulfide can be cleaved to the corresponding thiol (4-amino-thiophenol) and methanethiol (B179389) using reducing agents. Common laboratory reducing agents for disulfides include dithiothreitol (B142953) (DTT), 2-mercaptoethanol, and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This reduction is often a key step in preparing the free thiol for subsequent reactions. A study on plasma sulfur amino acids investigated various disulfide-reducing agents, including DTT and tris(hydroxypropyl)phosphine (B1588583) (THP), for the release of thiols. nih.gov

Oxidation: Oxidation of the disulfide can lead to various sulfur-containing species, including thiosulfinates and ultimately sulfonic acids, depending on the strength of the oxidizing agent.

Disulfide Exchange: The disulfide bond can participate in exchange reactions with other thiols or disulfides. This property is fundamental to the formation of mixed disulfides and is utilized in bioconjugation techniques. nih.gov The reactivity in exchange reactions can be influenced by the electronic properties of the aromatic ring.

Preparation of Conjugates and Probes for Mechanistic Investigations

The dual functionality of this compound makes it a potential building block for the synthesis of chemical probes and bioconjugates.

The amine group can be used as a handle for attaching reporter molecules, such as fluorophores or biotin, through amidation or sulfonylation reactions. For example, fluorescent probes for biothiols have been developed by conjugating a sulfonyl benzothiazole (B30560) (SBT) group to a 7-hydroxycoumarin fluorophore. nih.gov A similar strategy could be envisioned for this compound, where the amine is coupled to a fluorophore scaffold.

The disulfide group can be used for conjugation to cysteine residues in proteins via thiol-disulfide exchange. This is a common strategy for site-specific bioconjugation. nih.gov For instance, nanoparticles have been functionalized with 2-pyridyl disulfide (PDS) groups to allow for quantitative exchange with thiols for bioconjugation. nih.gov The methyldisulfanyl group of the target compound could potentially be used in a similar manner to attach the phenylamine moiety to a biological macromolecule.

Synthesis of Structural Analogues and Derivatives for Comparative Chemical Studies

The synthesis of structural analogues of this compound allows for systematic studies of structure-activity relationships.

Analogues can be synthesized by modifying either the amine or the disulfide group. For example, N-alkylation or N-arylation of the amine group would yield a series of secondary or tertiary amine analogues. A synthesis of N-methyl-4-(methylsulfanyl)aniline has been reported. chemsynthesis.com

Modification of the disulfide group could involve replacing the methyl group with other alkyl or aryl substituents. This would allow for an investigation into how the steric and electronic properties of the disulfide group affect its reactivity and biological interactions. For instance, N-acyl sulfenamides, which can be synthesized via copper catalysis, are effective reagents for creating unsymmetrical disulfides. nih.gov This methodology could potentially be adapted to synthesize a range of 4-aminophenyl alkyl/aryl disulfides.

Advanced Analytical Methodologies for Studying the Compound in Research Contexts

Chromatographic Separation Techniques

Chromatography is a cornerstone for isolating 4-Methyldisulfanyl-phenylamine from other components in a sample mixture. etamu.edu The choice between liquid and gas chromatography is typically dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of non-volatile or thermally labile compounds like this compound. Method development involves a systematic optimization of several key parameters to achieve the desired separation with adequate resolution, sensitivity, and speed. A reversed-phase approach is commonly employed for compounds with moderate polarity.

The development process for a robust HPLC method would include:

Column Selection: A C18 column is often a primary choice due to its versatility in separating a wide range of analytes.

Mobile Phase Optimization: A mixture of an aqueous solvent (like water with a modifier such as formic acid to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol) is typically used. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary for complex samples to ensure the timely elution of all components. nih.gov

Flow Rate and Temperature: These are adjusted to optimize separation efficiency and analysis time.

Detector Selection: A Diode-Array Detector (DAD) or a UV-Vis detector is commonly used, set to a wavelength where the analyte exhibits maximum absorbance to ensure high sensitivity.

A typical set of starting parameters for an HPLC method for this compound is outlined below.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, linear increase to 90% B over 10 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm

| Injection Volume | 10 µL |

Validation of the developed method according to established guidelines is a critical final step to ensure its reliability, covering parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.govresearchgate.net

For volatile and thermally stable compounds, Gas Chromatography (GC) is a powerful separation technique. scirp.org Given the structure of this compound, it may be amenable to GC analysis, potentially after a derivatization step to increase its volatility and thermal stability. Derivatization can convert the polar amine group into a less polar derivative. epa.gov

Key aspects of GC method development include:

Column Selection: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5 or DB-1701) is generally chosen. epa.gov

Temperature Program: The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature. scirp.orgwur.nl This allows for the separation of compounds with a range of boiling points.

Injector and Detector Temperature: These are set high enough to ensure rapid vaporization of the sample and prevent condensation, respectively.

Carrier Gas: An inert gas like helium or nitrogen is used as the mobile phase. etamu.eduscirp.org

Detector: A Flame Ionization Detector (FID) provides good sensitivity for organic compounds. Alternatively, a Flame Photometric Detector (FPD) can be used for selective detection of sulfur-containing compounds like this compound. wur.nl

Below are potential parameters for a GC method.

Table 2: Example GC Method Parameters for this compound Analysis

Parameter Condition
Column DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at 1.0 mL/min
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
Detector Flame Ionization Detector (FID) or Flame Photometric Detector (FPD)
Detector Temperature 300 °C

| Injection Mode | Splitless |

Integration of Separation and Spectroscopic Techniques

Coupling chromatographic separation with mass spectrometry (MS) provides a powerful tool that combines the separation capabilities of chromatography with the high selectivity and sensitivity of mass detection. etamu.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally versatile for analyzing compounds in complex matrices like biological fluids. nih.gov For quantification, a triple quadrupole mass spectrometer is often used in Multiple Reaction Monitoring (MRM) mode, which offers excellent sensitivity and specificity. nih.gov In this mode, a specific precursor ion (typically the protonated molecule, [M+H]⁺) of the analyte is selected, fragmented, and a specific product ion is monitored. nih.gov

For this compound, the method would involve:

Ionization: Electrospray Ionization (ESI) in positive ion mode would likely be effective due to the presence of the basic amine group, which is readily protonated.

MS (B15284909)/MS Optimization: The compound would be infused directly into the mass spectrometer to determine the optimal precursor ion and to identify the most stable and abundant product ions for quantification and confirmation upon fragmentation.

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for volatile compounds. chemrxiv.org After separation on the GC column, compounds enter the mass spectrometer, where they are typically ionized by Electron Ionization (EI). etamu.edu This high-energy process causes predictable fragmentation of the molecule, creating a unique mass spectrum that acts as a chemical "fingerprint" for identification by comparison to spectral libraries. etamu.edunist.gov For quantification, selected ion monitoring (SIM) can be used to monitor specific ions, increasing sensitivity. frontiersin.org

Table 3: Hypothetical Mass Spectrometric Parameters for LC-MS/MS Analysis

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion ([M+H]⁺) m/z 170.0
Product Ion (Quantification) Hypothetical fragment 1
Product Ion (Confirmation) Hypothetical fragment 2
Collision Energy Optimized for maximum product ion intensity

| Dwell Time | 100 ms |

Imaging Mass Spectrometry (IMS) for Spatial Distribution Analysis in Research Samples

Imaging Mass Spectrometry (IMS) is a powerful technique that visualizes the spatial distribution of molecules directly in tissue sections or other biological samples without the need for labels. nih.govresearchgate.net Matrix-Assisted Laser Desorption/Ionization (MALDI) is one of the most common IMS techniques. nih.gov

The process for analyzing the distribution of this compound in a research sample, such as a thin tissue section, would involve:

Sample Preparation: The tissue section is mounted on a conductive slide and coated with a thin, uniform layer of a chemical matrix (e.g., α-cyano-4-hydroxycinnamic acid). nih.gov The matrix co-crystallizes with the analyte and facilitates its desorption and ionization.

Data Acquisition: A pulsed laser is fired at discrete spots across the entire sample surface. At each spot (pixel), the desorbed and ionized molecules, including the analyte of interest, are analyzed by the mass spectrometer to generate a mass spectrum. youtube.com

Image Generation: By plotting the intensity of the ion corresponding to this compound (m/z 170.0 in its protonated form) at each x,y-coordinate, a two-dimensional ion image is created. youtube.com This image reveals the precise location and relative abundance of the compound within the sample's morphology. columbia.edu

IMS can provide invaluable insights into the absorption, distribution, and metabolism of the compound at the tissue and cellular level. nih.gov

Electrochemical Methods for Redox Characterization

Electrochemical methods are used to study the redox (reduction-oxidation) properties of a compound, which are critical for understanding its potential roles in biological electron transfer processes or its metabolic fate. nih.gov Techniques like cyclic voltammetry can determine the formal potential of a compound, which indicates its tendency to accept or donate electrons.

Table 4: Redox Properties of the Related Compound 4-amino-4'-methyldiphenylamine

Property Value
Formal Potential Equation E = 0.735 - 0.059 pH
Behavior Reversible, one-color redox indicator
Oxidized Form Color Red-violet
λmax (Oxidized Form) 510 nm
Dissociation Constants (pK) pK₁ = -0.08 ± 0.09, pK₂ = 5.09 ± 0.02

Data sourced from a study on 4-amino-4'-methyldiphenylamine, a structurally analogous compound. nih.gov

Table of Compounds Mentioned

Compound Name
This compound
4-amino-4'-methyldiphenylamine
Formic Acid
Acetonitrile
Methanol
Helium
Nitrogen

Emerging Research Directions and Future Perspectives in 4 Methyldisulfanyl Phenylamine Chemistry

Novel Synthetic Approaches and Green Chemistry Principles

No specific novel synthetic approaches or applications of green chemistry principles for the synthesis of 4-Methyldisulfanyl-phenylamine have been documented in the available scientific literature.

Exploration of Understudied Reaction Pathways

There is no available research detailing the exploration of understudied reaction pathways for this compound.

Advancements in Computational Modeling for Predictive Chemistry

Specific computational modeling or predictive chemistry studies for this compound are not present in the current body of scientific literature.

Potential as a Synthetic Intermediate for Advanced Organic Materials

There is no published research that investigates or establishes the potential of this compound as a synthetic intermediate for advanced organic materials.

Q & A

Basic: What are the standard spectroscopic characterization methods for 4-Methyldisulfanyl-phenylamine, and how should data be interpreted?

Answer:
The compound is typically characterized using nuclear magnetic resonance (NMR) (¹H and ¹³C), Fourier-transform infrared spectroscopy (FTIR) , and mass spectrometry (MS) . For example:

  • ¹H NMR : Peaks between δ 6.5–7.5 ppm indicate aromatic protons, while δ 2.3–2.5 ppm corresponds to methyl groups attached to sulfur.
  • FTIR : A strong absorption band near 2550 cm⁻¹ confirms the presence of disulfanyl (-S-S-) groups.
  • MS : Molecular ion peaks at m/z 183.25 (matching the molecular weight) and fragmentation patterns validate the structure .

Advanced: How should researchers design experiments to synthesize this compound with high purity?

Answer:
Key steps include:

Sulfanylation : React 4-methylaniline with a sulfurizing agent (e.g., S₂Cl₂) under inert conditions to prevent oxidation.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via high-performance liquid chromatography (HPLC) (>98% purity threshold).
Critical Parameters : Temperature control (<40°C to avoid side reactions) and stoichiometric excess of sulfurizing agent (1.2:1 molar ratio) .

Data Contradictions: How can conflicting spectral or reactivity data for this compound be resolved?

Answer:
Contradictions often arise from:

  • Solvent effects (e.g., DMSO vs. CDCl₃ in NMR).
  • Impurity interference (e.g., residual sulfurizing agents).
    Resolution Strategies :
  • Reproduce experiments under identical conditions.
  • Cross-validate using multiple techniques (e.g., X-ray crystallography for structural confirmation).
  • Compare computational predictions (DFT for NMR shifts) with experimental data .

Safety: What protocols are critical for handling this compound in laboratory settings?

Answer:

  • PPE : Nitrile gloves (tested for sulfur compound resistance) and lab coats.
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Waste Disposal : Segregate sulfur-containing waste and consult certified hazardous waste handlers.
  • First Aid : Immediate flushing with water for eye/skin contact and medical consultation for ingestion .

Computational Integration: How can computational methods enhance the study of this compound?

Answer:

  • Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps for OLED applications).
  • Molecular Docking : Screen for biological activity (e.g., enzyme inhibition potential).
  • QSAR Models : Correlate structural features (e.g., disulfanyl group position) with physicochemical properties .

Applications: What are emerging research applications of this compound?

Answer:

  • OLED Materials : As an electron-transport layer due to its conjugated aromatic system.
  • Pharmaceutical Intermediates : Functionalization for sulfonamide-based drug candidates.
  • Catalysis : Ligand design for transition-metal complexes in cross-coupling reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.